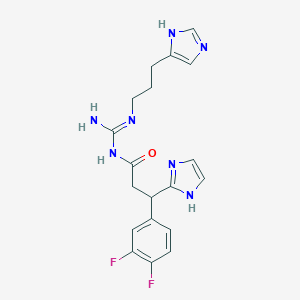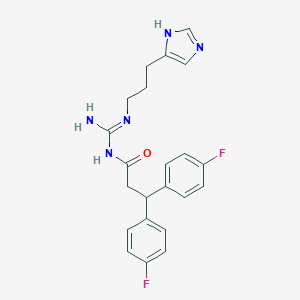![molecular formula C42H46F6N6O12 B546026 (2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid](/img/structure/B546026.png)
(2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TSRI265 is a novel αvβ3 ligand, disrupting the integrin-MMP2 interaction and showing antiangiogenic activit, inhibiting angiogenesis and tumor growth in vivo.
Scientific Research Applications
Radioligand Synthesis for PET Imaging
(2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid, through derivatives like fluvoxamine, has been utilized in the synthesis of radioligands for positron emission tomography (PET). These radioligands are crucial for non-invasive assessment of serotonin uptake sites in the human brain, a significant area in neurological research (Matarrese et al., 1997).
Synthesis of Amino Acid Derivatives
Various derivatives of this compound have been synthesized, demonstrating its versatility in creating amino acids and other biologically relevant molecules. For instance, the synthesis of (2S,3R)-3-Amino-2-Hydroxycarboxylic Acids, key components of compounds like Amastatin and Bestatin, has been reported. These are critical for developing pharmacologically active compounds (Ishibuchi et al., 1992).
Applications in Medicinal Chemistry
This compound's derivatives have been explored in medicinal chemistry for their potential roles as inhibitors or activators in various biological pathways. For example, specific derivatives have been studied for their potential as PPARgamma agonists, which are significant in the treatment of type 2 diabetes (Cobb et al., 1998).
Development of Novel Synthetic Methods
Research has also focused on developing novel synthetic methods for derivatives of this compound, contributing to advancements in organic synthesis techniques. These methods are crucial for creating a variety of pharmacologically relevant compounds (Kosui et al., 1982).
properties
Molecular Formula |
C42H46F6N6O12 |
|---|---|
Molecular Weight |
940.8 g/mol |
IUPAC Name |
(2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C42H46F6N6O12/c43-41(44,45)29-14-10-25(11-15-29)23-65-39(63)53-31(37(59)60)8-1-3-18-49-33(55)21-51-35(57)27-6-5-7-28(20-27)36(58)52-22-34(56)50-19-4-2-9-32(38(61)62)54-40(64)66-24-26-12-16-30(17-13-26)42(46,47)48/h5-7,10-17,20,31-32H,1-4,8-9,18-19,21-24H2,(H,49,55)(H,50,56)(H,51,57)(H,52,58)(H,53,63)(H,54,64)(H,59,60)(H,61,62)/t31-,32-/m0/s1 |
InChI Key |
QRURLAHCTNYZLV-ACHIHNKUSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)NCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=C(C=C2)C(F)(F)F)C(=O)NCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3=CC=C(C=C3)C(F)(F)F |
SMILES |
O=C(NCC(NCCCC[C@H](NC(OCC1=CC=C(C(F)(F)F)C=C1)=O)C(O)=O)=O)C2=CC=CC(C(NCC(NCCCC[C@H](NC(OCC3=CC=C(C(F)(F)F)C=C3)=O)C(O)=O)=O)=O)=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=C(C=C2)C(F)(F)F)C(=O)NCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3=CC=C(C=C3)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
TSRI265; TSRI-265; TSRI 265 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide](/img/structure/B545997.png)
![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide](/img/structure/B545998.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B546236.png)
![trans-1-[3-(4-Acetylphenoxy)propyl]-3,5-dimethylpiperidine](/img/structure/B546243.png)

![N-{N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl}-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}acetamide](/img/structure/B546455.png)

![(2S)-3-[4-(dimethylcarbamoyloxy)phenyl]-2-[[(4R)-5,5-dimethyl-3-(1-methylpyrazol-4-yl)sulfonyl-1,3-thiazolidine-4-carbonyl]amino]propanoic acid](/img/structure/B547089.png)
![2-Oxo-2H-chromene-3-carboxylic acid [4-(4-ethyl-piperazin-1-yl)-phenyl]-amide](/img/structure/B547163.png)
![methyl 4-({[2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]amino}carbonyl)benzoate](/img/structure/B547405.png)
![N-methyl-N-[[1-[2-(trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B547674.png)
![(3R,4S,6R)-N-benzyl-6-[[4-(phenoxymethyl)triazol-1-yl]methyl]-1-azoniabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B547773.png)
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-aminopyridine-3-carboxylate](/img/structure/B547786.png)
![(S)-2-[2-(Methoxycarbonyl)acetylamino]-3-methylbutanoic acid methyl ester](/img/structure/B547838.png)